molecular formula C7H2F3N B1306043 2,3,5-Trifluorobenzonitrile CAS No. 241154-09-6

2,3,5-Trifluorobenzonitrile

Cat. No. B1306043
M. Wt: 157.09 g/mol
InChI Key: MMPKVFQMDMBXSG-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzonitrile is a chemical compound with the molecular formula C7H2F3N and a molecular weight of 157.09 . It is a liquid at room temperature and has a light orange to yellow to green color .


Molecular Structure Analysis

The InChI code for 2,3,5-Trifluorobenzonitrile is 1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H . This indicates that the molecule consists of a benzene ring with three fluorine atoms and a nitrile group attached .


Physical And Chemical Properties Analysis

2,3,5-Trifluorobenzonitrile has a boiling point of 170.7°C at 760 mmHg . It has a density of 1.36 g/cm3 and a refractive index of 1.47 . The compound is stored at room temperature .

Scientific Research Applications

  • Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid

    • Field: Organic Chemistry
    • Application: 2,3,5-Trifluorobenzonitrile can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds .
    • Method: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
    • Results: The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 2,3,5-Trifluorobenzonitrile was achieved with a high yield .
  • Preparation of Novel Linker in Solid Phase Synthesis

    • Field: Medicinal Chemistry
    • Application: 2,3,5-Trifluorobenzonitrile can be used in the preparation of a novel linker in solid phase synthesis, specifically 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid .
    • Results: The preparation of the novel linker was successfully achieved using 2,3,5-Trifluorobenzonitrile .
  • Highly Regioselective Substitution Reaction
    • Field: Organic Chemistry
    • Application: 2,4,5-Trifluorobenzonitrile can be used in highly regioselective substitution reactions . These reactions are important in organic synthesis as they allow for the selective formation of a single product from a reaction that could potentially yield multiple products .
    • Results: The highly regioselective substitution reaction of 2,4,5-Trifluorobenzonitrile was successfully achieved .

Safety And Hazards

2,3,5-Trifluorobenzonitrile is classified as dangerous. It is toxic if swallowed and causes skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Relevant Papers While specific papers on 2,3,5-Trifluorobenzonitrile were not found in the searched resources, there are papers on related trifluorobenzonitriles. For example, one paper describes the synthesis of a novel linker in solid phase synthesis using 2,4,5-Trifluorobenzonitrile .

properties

IUPAC Name

2,3,5-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPKVFQMDMBXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380325
Record name 2,3,5-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorobenzonitrile

CAS RN

241154-09-6
Record name 2,3,5-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Matsunami, S Kuwata, Y Kayaki - Organics, 2022 - mdpi.com
The catalytic hydrodefluorination (HDF) with a bifunctional azairidacycle using HCOOK was examined for cyano- and chloro-substituted fluoroarenes, including penta- and …
Number of citations: 1 www.mdpi.com
TA Vaganova, VI Rodionov, IP Chuikov… - Journal of Fluorine …, 2017 - Elsevier
Polyhalogenated benzotrichlorides (pentafluoro-, chlorotetrafluoro-, chlorotrifluoro-, and tetrafluorobenzotrichlorides) undergo one-pot ammonolysis + aminodefluorination by the action …
Number of citations: 4 www.sciencedirect.com
SS Laev, VU Evtefeev, VD Shteingarts - Journal of Fluorine Chemistry, 2001 - Elsevier
N-acetyl derivatives of polyfluoroaromatic amines have been found to be highly selectively defluorinated by zinc in aqueous ammonia at the position ortho to the acetamido group thus …
Number of citations: 33 www.sciencedirect.com
SS Laev, VD Shteingarts - Journal of fluorine chemistry, 1999 - Elsevier
Aqueous ammonia has been found to be a good and versatile medium for the highly selective hydrodehalogenation of polyfluoroarenes by zinc under unprecedentedly mild conditions. …
Number of citations: 53 www.sciencedirect.com
TA Vaganova, E Benassi, YV Gatilov, IP Chuikov… - …, 2022 - pubs.rsc.org
A series of para- and ortho-aminobenzonitriles differing in the nature and number of halogen substituents were used to synthesize 2:1 co-crystals with 18-crown-6 ether. The …
Number of citations: 1 pubs.rsc.org
AA Facundo, A Arévalo, G Fundora-Galano… - New Journal of …, 2019 - pubs.rsc.org
Recently we reported the metal free hydrodefluorination of selected fluoroaromatics using triethylphosphine as the sole defluorinating agent. That prompted us to evaluate the …
Number of citations: 12 pubs.rsc.org
SM Senaweera - 2017 - search.proquest.com
Functionalized multifluorinated arenes are an important class of molecules, because the incorporation of fluorine can alter or enhance the properties of a molecule. Since there have …
Number of citations: 3 search.proquest.com

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